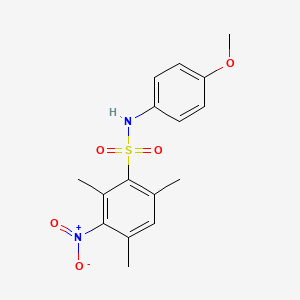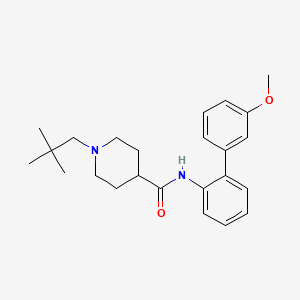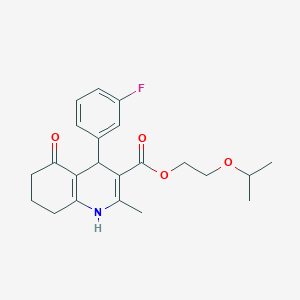
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a heterocyclic aromatic chemical compound. It is a synthetic dye that has been used in various scientific research applications. Methylene blue has been used as a diagnostic tool for various medical conditions and has shown potential therapeutic benefits in treating certain diseases.
作用机制
Methylene blue acts as a redox agent and an electron carrier in the mitochondrial electron transport chain. It is also a potent inhibitor of nitric oxide synthase and guanylate cyclase. Methylene blue has been shown to increase mitochondrial respiration, reduce oxidative stress, and improve neuronal function.
Biochemical and Physiological Effects:
Methylene blue has various biochemical and physiological effects. It has been shown to increase oxygen delivery to tissues, reduce inflammation, and improve cognitive function. Methylene blue also has antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
Methylene blue has several advantages as a laboratory reagent. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, methylene blue has limitations as a laboratory reagent. It is light-sensitive and can undergo photodegradation. It is also reactive with some chemicals and can produce false-positive results.
未来方向
Methylene blue has shown great potential in various scientific research applications. Future research directions include exploring its therapeutic potential in treating neurodegenerative diseases, cancer, and sepsis. Further studies are also needed to elucidate its mechanism of action and to optimize its dosing and administration. Methylene blue may also have potential as a diagnostic tool for other medical conditions.
Conclusion:
In conclusion, Methylene blue is a versatile synthetic dye that has shown potential in various scientific research applications. It has been used as a diagnostic tool and a therapeutic agent in the treatment of various medical conditions. Methylene blue acts as a redox agent and an electron carrier in the mitochondrial electron transport chain. It has various biochemical and physiological effects and has advantages and limitations as a laboratory reagent. Future research directions include exploring its therapeutic potential in treating neurodegenerative diseases, cancer, and sepsis, and elucidating its mechanism of action.
合成方法
Methylene blue can be synthesized by reacting dimethylaniline with nitrous acid and then treating it with sulfuric acid and sodium nitrite. The crude product is then purified by recrystallization. The chemical structure of methylene blue is shown below:
科学研究应用
Methylene blue has been widely used in various scientific research applications. It has been used as a diagnostic tool for various medical conditions such as methemoglobinemia, cyanide poisoning, and vasoplegia. Methylene blue has also been used as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. It has also shown potential in treating sepsis, cancer, and malaria.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-9-11(2)16(12(3)15(10)18(19)20)24(21,22)17-13-5-7-14(23-4)8-6-13/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINJFVGPAXJTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)
![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)

![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)
![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)